isobutyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate
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Overview
Description
Isobutyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate, also known as compound 1, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. This compound is a derivative of benzoic acid and is synthesized using a multi-step process.
Mechanism of Action
The mechanism of action of isobutyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate 1 is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Compound 1 has also been shown to induce apoptosis, a process by which cancer cells undergo programmed cell death.
Biochemical and Physiological Effects:
Compound 1 has been shown to have both biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Compound 1 has also been shown to induce apoptosis, a process by which cancer cells undergo programmed cell death. In addition, this compound 1 has been shown to have antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using isobutyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate 1 in lab experiments is its potential anticancer properties. Studies have shown that it can inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. However, one of the limitations of using this compound 1 in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the research on isobutyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate 1. One direction is to further investigate its anticancer properties and develop it into a potential cancer treatment. Another direction is to explore its potential as an antibiotic and develop new antibiotics based on its structure. Additionally, further research is needed to fully understand the mechanism of action of this compound 1 and its effects on different cell types.
Synthesis Methods
The synthesis of isobutyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate 1 involves a multi-step process that includes the reaction of 3,4-dimethoxybenzoic acid with isobutyl chloroformate to form an intermediate this compound. This intermediate this compound is then reacted with 4-aminobenzoic acid to form the final product, this compound. The synthesis method has been optimized to produce high yields of this compound 1.
Scientific Research Applications
Compound 1 has potential applications in various fields of scientific research. One of the major applications of this isobutyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate is in the field of cancer research. Studies have shown that this compound 1 has anticancer properties and can inhibit the growth of cancer cells. Compound 1 has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Properties
IUPAC Name |
2-methylpropyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-13(2)12-26-20(23)14-5-8-16(9-6-14)21-19(22)15-7-10-17(24-3)18(11-15)25-4/h5-11,13H,12H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBINDKVHUHVXAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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